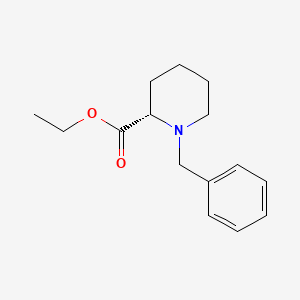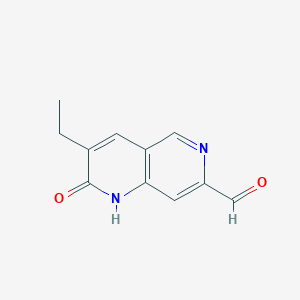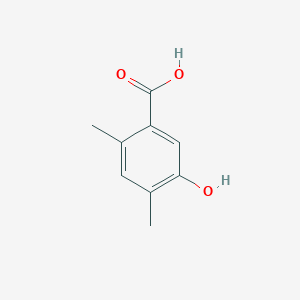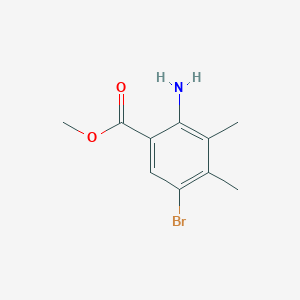
(2-sulfamoyl-1H-indol-6-yl) acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Sulfamoyl-1H-indol-6-yl) acetate is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic compounds characterized by a fused benzene and pyrrole ring, making them significant in various biological and pharmaceutical applications. This compound, in particular, has garnered interest due to its potential biological activities and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-sulfamoyl-1H-indol-6-yl) acetate typically involves the following steps:
Starting Material: The synthesis begins with 1H-indole-6-carboxylic acid as the starting material.
Sulfamoylation: The indole ring is sulfamoylated using sulfamoyl chloride in the presence of a base such as triethylamine.
Acetylation: The sulfamoylated indole is then acetylated using acetic anhydride to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Sulfamoyl-1H-indol-6-yl) acetate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-6-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed to convert the sulfamoyl group to sulfamide.
Substitution: The compound can undergo nucleophilic substitution reactions at the indole nitrogen or the sulfamoyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and various amines are employed, often in the presence of a base.
Major Products Formed:
Oxidation: Indole-6-carboxylic acid derivatives.
Reduction: Sulfamide derivatives.
Substitution: Various substituted indole and sulfamoyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound has been investigated for its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Wirkmechanismus
The mechanism by which (2-sulfamoyl-1H-indol-6-yl) acetate exerts its effects involves its interaction with molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The sulfamoyl group enhances the compound's solubility and bioavailability, making it more effective in biological systems.
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetic acid
6-Aminoindole
5-Fluoroindole
4-Methylindole
Eigenschaften
Molekularformel |
C10H10N2O4S |
|---|---|
Molekulargewicht |
254.26 g/mol |
IUPAC-Name |
(2-sulfamoyl-1H-indol-6-yl) acetate |
InChI |
InChI=1S/C10H10N2O4S/c1-6(13)16-8-3-2-7-4-10(17(11,14)15)12-9(7)5-8/h2-5,12H,1H3,(H2,11,14,15) |
InChI-Schlüssel |
PVADFLKUTAKXIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(N2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2R)-3-hydroxy-2-methylpropyl]isoindole-1,3-dione](/img/structure/B15360111.png)
![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B15360116.png)
![Methyl 5-(tert-butoxycarbonylamino)-3-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15360121.png)

![4-[2-[Di(propan-2-yl)amino]ethoxy]aniline](/img/structure/B15360140.png)
![(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine](/img/structure/B15360142.png)



![[(2S)-2-methyltetrahydrofuran-2-yl]methanol](/img/structure/B15360158.png)

![2-(4-Nitrophenyl)imidazo[1,2-a]pyrazin-3-ol](/img/structure/B15360176.png)
![(2S)-2-[4-(Acetylamino)phenyl]-N-(5-isopropylthiazol-2-yl)propanamide](/img/structure/B15360182.png)

